molecular formula C7H13F3N2 B13949143 (1-(Trifluoromethyl)piperidin-2-yl)methanamine

(1-(Trifluoromethyl)piperidin-2-yl)methanamine

Cat. No.: B13949143
M. Wt: 182.19 g/mol
InChI Key: ZLNUIVOISSVXDQ-UHFFFAOYSA-N
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Description

(1-(Trifluoromethyl)piperidin-2-yl)methanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Trifluoromethyl)piperidin-2-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(Trifluoromethyl)piperidin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-(Trifluoromethyl)piperidin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1-(Trifluoromethyl)piperidin-2-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s lipophilicity and metabolic stability, while the piperidine ring and methanamine group contribute to its binding affinity and selectivity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    (1-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one: Shares the trifluoromethyl group and piperidine ring but differs in the position and nature of the substituents.

    (1-(Trifluoromethyl)phenyl)piperidin-4-amine: Similar structure with a phenyl group instead of a methanamine group.

Uniqueness

(1-(Trifluoromethyl)piperidin-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability, while the piperidine ring and methanamine group provide versatility in chemical reactions and potential biological activity.

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

[1-(trifluoromethyl)piperidin-2-yl]methanamine

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)12-4-2-1-3-6(12)5-11/h6H,1-5,11H2

InChI Key

ZLNUIVOISSVXDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CN)C(F)(F)F

Origin of Product

United States

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